molecular formula C14H21NO2 B1426848 [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine CAS No. 1379811-35-4

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine

Cat. No. B1426848
CAS RN: 1379811-35-4
M. Wt: 235.32 g/mol
InChI Key: GCVSFNNFLRYWGS-UHFFFAOYSA-N
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Description

“[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” is a chemical compound with the molecular formula C14H21NO2 . It is used in various fields of research, including life sciences and organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H21NO2 . This indicates that it contains 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmacologically active molecules. Its structure is similar to that of known bioactive compounds, which suggests it could be used to develop new therapeutic agents with improved efficacy and safety profiles .

Pharmacology

Pharmacological studies may utilize “[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” to investigate its interaction with biological targets. It could serve as a lead compound for the development of drugs that modulate neurotransmitter systems, given its amine functional group that is often found in neurotransmitter analogs .

Biochemistry

In biochemistry, this compound’s cyclopropyl group could be of interest due to its conformational rigidity, which makes it a valuable moiety for studying enzyme-substrate interactions and the effects of structural constraints on biological activity .

Organic Chemistry

Organic chemists might explore the reactivity of the ethoxyphenoxy and cyclopropyl groups in “[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” for developing new synthetic methodologies or creating novel organic compounds with unique properties .

Analytical Chemistry

Analytical chemists could develop methods to quantify “[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” in various matrices, which is crucial for drug development processes. It could also be used as an internal standard or reference compound in mass spectrometry studies .

Materials Science

In materials science, the compound’s structural features might be utilized to synthesize new materials with specific mechanical properties or to modify the surface properties of materials for better interaction with biological systems .

Environmental Science

Environmental scientists could study the compound’s degradation products and their environmental impact. Understanding its stability and breakdown could inform the design of more eco-friendly pharmaceuticals and chemicals .

Advanced Battery Science

The unique structure of “[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” may be investigated for its potential use in advanced battery science, particularly in the design of electrolytes or as a component in organic batteries that require stable, organic compounds .

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical, it should be handled with appropriate safety measures to prevent exposure and contamination .

Future Directions

The future directions for the use of this compound are not specified in the search results. Its use would likely depend on the outcomes of ongoing research and development in the fields where it is currently being used .

properties

IUPAC Name

1-cyclopropyl-2-(3-ethoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-16-12-5-4-6-13(9-12)17-10-14(15-2)11-7-8-11/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVSFNNFLRYWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC(C2CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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